molecular formula C11H19N3 B13065721 4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13065721
M. Wt: 193.29 g/mol
InChI Key: YRLDNEIKYDDGSK-UHFFFAOYSA-N
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Description

4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazopyridine family, known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an imidazole ring fused to a pyridine ring, with a 2-methylbutan-2-yl substituent at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridine with a suitable aldehyde or ketone under acidic conditions to form the imidazo[4,5-c]pyridine core. The 2-methylbutan-2-yl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are chosen to minimize costs and environmental impact, and purification steps are streamlined to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the imidazole ring.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, preventing phosphorylation of substrates . This interaction can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development, offering potential advantages over other similar heterocyclic compounds.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C11H19N3/c1-4-11(2,3)10-9-8(5-6-12-10)13-7-14-9/h7,10,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

YRLDNEIKYDDGSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1C2=C(CCN1)NC=N2

Origin of Product

United States

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